Methanide

Gas-phase ion chemistry Superbase characterization Thermochemical benchmarking

Methanide (CAS 15194-58-8), formally designated as the methyl anion or methane, ion(1-), is a hydrocarbyl anion of formula CH₃⁻. It functions as the conjugate base of methane (CH₄) and the conjugate acid of methanediide (CH₂²⁻).

Molecular Formula CH3-
Molecular Weight 15.035 g/mol
CAS No. 15194-58-8
Cat. No. B1207047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanide
CAS15194-58-8
Molecular FormulaCH3-
Molecular Weight15.035 g/mol
Structural Identifiers
SMILES[CH3-]
InChIInChI=1S/CH3/h1H3/q-1
InChIKeyLGRLWUINFJPLSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methanide (CAS 15194-58-8): Baseline Properties and Core Differentiators for Scientific Procurement


Methanide (CAS 15194-58-8), formally designated as the methyl anion or methane, ion(1-), is a hydrocarbyl anion of formula CH₃⁻ [1]. It functions as the conjugate base of methane (CH₄) and the conjugate acid of methanediide (CH₂²⁻) [1]. This simple carbanion possesses a molecular mass of 15.03507 ± 0.00083 Da and exhibits a gas-phase proton affinity of 1743 kJ/mol, ranking it among the strongest known bases [2][3]. While not isolable as a pure substance under ambient conditions, methanide is a critical reactive intermediate in organometallic synthesis and a benchmark for computational studies of basicity and nucleophilicity.

Methanide (CAS 15194-58-8): Why In-Class Substitution Is Not Feasible


Substituting methanide with other anionic bases or nucleophiles—such as ethoxide, amide, or even ethyl anion—introduces profound differences in reaction thermodynamics and kinetics. The extreme basicity of methanide (pKa ≈ 50) is orders of magnitude greater than that of ethoxide (pKa ≈ 16), translating to an equilibrium constant ~10³⁴ favoring methanide in proton-transfer reactions [1]. Furthermore, its gas-phase proton affinity (1743 kJ/mol) exceeds that of the hydride ion (1675 kJ/mol) and methoxide (1587 kJ/mol), establishing a unique position in the basicity hierarchy [2]. Even a closely related carbanion like ethyl anion exhibits a measurably higher enthalpy of formation (144.34 kJ/mol vs. 137.71 kJ/mol for methanide), indicating altered thermodynamic stability [3][4]. These quantifiable disparities render generic substitution scientifically invalid without rigorous re-optimization of reaction conditions.

Methanide (CAS 15194-58-8): Head-to-Head Quantitative Differentiation Against Closest Analogs


Gas-Phase Proton Affinity: Methanide vs. Hydride, Methoxide, and Phenyl Anion

Methanide exhibits a gas-phase proton affinity (PA) of 1743 kJ/mol, which is 68 kJ/mol greater than that of the hydride ion (H⁻, PA = 1675 kJ/mol) [1]. This difference quantifies methanide's superior thermodynamic driving force for proton capture in the gas phase. In comparison, methoxide (CH₃O⁻) has a PA of 1587 kJ/mol, and the phenyl anion (C₆H₅⁻) possesses a significantly lower PA of approximately 1155 kJ/mol (G3 composite method) [1][2].

Gas-phase ion chemistry Superbase characterization Thermochemical benchmarking

Relative Basicity in Solution: Methanide vs. Ethoxide

Based on pKa values of the conjugate acids (methane pKa ≈ 50; ethanol pKa ≈ 16), methanide is calculated to be approximately 10³⁴ times more basic than ethoxide in solution [1]. This quantitative difference translates to an equilibrium constant (Keq) of ≈10³⁴ for the deprotonation of ethanol by methanide, driving the reaction essentially to completion.

Organic synthesis Acid-base chemistry Reaction equilibrium

Thermodynamic Stability: Methanide vs. Ethyl Anion

The standard enthalpy of formation (ΔfH° at 298.15 K) of methanide is 137.71 ± 0.24 kJ/mol, whereas that of the ethyl anion (ethanide) is 144.34 ± 0.87 kJ/mol [1][2]. This indicates that ethyl anion is thermodynamically less stable by approximately 6.6 kJ/mol relative to methanide under standard conditions.

Thermochemistry Carbanion stability Computational chemistry

Nucleophilicity Order: Methanide Relative to Other Period 2 Anions

The nucleophilicity of period 2 anions follows the order: CH₃CH₂⁻ > CH₃⁻ > NH₂⁻ > HO⁻ > F⁻ [1]. This ranking is derived from the parallel between basicity and nucleophilicity across a period, and the electron-donating effect of the additional methyl group in ethyl anion further enhances its nucleophilicity relative to methanide.

Nucleophilic substitution Reactivity trends Organic reaction mechanism

Methanide (CAS 15194-58-8): High-Impact Application Scenarios Based on Quantitative Evidence


Deprotonation of Ultra-Weak Acids (pKa > 30)

The 10³⁴-fold greater basicity of methanide relative to ethoxide [1] positions it as the only viable base for deprotonating substrates with pKa values exceeding 30. In synthetic organic chemistry, methanide-derived reagents (e.g., methyllithium, methyl Grignard) are employed to generate highly reactive carbanions from hydrocarbons, enabling carbon-carbon bond formations that are inaccessible to weaker bases like LDA or KHMDS.

Gas-Phase Superbase Benchmarking and Computational Validation

With a gas-phase proton affinity of 1743 kJ/mol—the highest among common anionic bases [1]—methanide serves as the gold-standard reference for calibrating computational methods aimed at predicting basicity and proton transfer energetics. Its well-defined thermochemical properties (ΔfH° = 137.71 ± 0.24 kJ/mol) [2] also make it a critical data point for the development and validation of thermochemical networks like ATcT.

Organometallic Precursor for Methanide Complex Catalysts

Methanide's distinct thermodynamic stability relative to ethyl anion [1] influences the design of organometallic catalysts. For instance, bis(iminophosphorano)methanide complexes of aluminum exhibit ethylene polymerization activities ranging from 3–68 g polymer/(mmol Al·h) [2]. The choice of the methanide ligand framework, as opposed to bulkier alkyl analogs, directly impacts catalyst stability and polymerization performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methanide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.